molecular formula C7H12O4 B1521857 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid CAS No. 909570-34-9

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid

Cat. No.: B1521857
CAS No.: 909570-34-9
M. Wt: 160.17 g/mol
InChI Key: CAHUGPPCEATIHE-UHFFFAOYSA-N
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Description

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid is an organic compound that features an allyloxy group attached to an ethoxy-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid typically involves the reaction of allyl alcohol with ethylene oxide to form 2-allyloxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyloxyacetic acid, while reduction can produce 2-allyloxyethanol derivatives.

Scientific Research Applications

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy-acetic acid backbone provides a functional group that can form hydrogen bonds and interact with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid include:

    2-(2-Methoxyethoxy)-acetic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(2-Ethoxyethoxy)-acetic acid: Similar structure but with an ethoxy group instead of an allyloxy group.

    2-(2-Propoxyethoxy)-acetic acid: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

The uniqueness of this compound lies in its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific applications where the allyloxy functionality is required .

Properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUGPPCEATIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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